N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core fused to a pyrrolidine ring, with a 4-(4-fluorophenyl)-substituted pyrrole carboxamide moiety. This structure combines aromatic and aliphatic heterocycles, likely designed to optimize interactions with biological targets such as kinases or G protein-coupled receptors. The 4-fluorophenyl group enhances lipophilicity and may improve binding affinity through π-π stacking or hydrophobic interactions .
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O/c21-15-3-1-13(2-4-15)14-9-17(23-10-14)20(29)25-16-5-7-27(11-16)18-19-26-24-12-28(19)8-6-22-18/h1-4,6,8-10,12,16,23H,5,7,11H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNDENHZWRVUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)C4=NC=CN5C4=NN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo[4,3-a]pyrazine moiety, a pyrrolidine ring, and a fluorophenyl group. The molecular formula and weight are not explicitly provided in the search results; however, it can be inferred from similar compounds that it possesses unique electronic properties due to the presence of the triazole and pyrazine rings.
| Property | Value |
|---|---|
| CAS Number | 1613021-85-4 |
| Molecular Weight | Approx. 393.38 |
| Key Functional Groups | Triazole, Pyrazine, Pyrrolidine |
The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : It may interact with receptors to modulate signaling pathways that influence cell proliferation and apoptosis.
For instance, related compounds have shown potential as inhibitors of the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy .
Anticancer Activity
Recent studies have highlighted the potential of triazolo[4,3-a]pyrazine derivatives in cancer treatment. For example:
- Inhibition of PD-1/PD-L1 : Certain derivatives have been shown to effectively inhibit the PD-1/PD-L1 pathway, promoting T-cell activation and enhancing anti-tumor immunity .
Antimalarial Activity
Triazolo derivatives have also been investigated for their antimalarial properties. A study designed a library of compounds that included triazolo derivatives and evaluated their activity against Plasmodium falciparum. Some compounds exhibited promising IC50 values in the low micromolar range, indicating potential as antimalarial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that modifications in the triazolo and fluorophenyl groups can significantly enhance biological activity. For instance:
- Fluorination : The introduction of fluorine atoms has been associated with increased binding affinity to target proteins due to enhanced hydrophobic interactions.
Case Study 1: Immunotherapy Development
A novel series of [1,2,4]triazolo derivatives were synthesized and tested for their ability to inhibit PD-L1 interactions. Among these compounds, one exhibited an IC50 value of 92.3 nM and significantly increased interferon-gamma production in co-culture assays involving T cells . This finding underscores the potential for developing new immunotherapeutics based on triazolo derivatives.
Case Study 2: Antimalarial Screening
In another study focusing on antimalarial activity, a library of [1,2,4]triazolo derivatives was screened against Plasmodium falciparum. Compounds with IC50 values as low as 2.24 μM were identified as potent inhibitors of falcipain-2, a critical enzyme for the parasite's lifecycle . This highlights the therapeutic promise of these compounds in treating malaria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing the triazolo[4,3-a]pyrazine-pyrrolidine scaffold but differing in their carboxamide substituents. Key distinctions in molecular structure, physicochemical properties, and inferred bioactivity are highlighted.
Structural and Physicochemical Comparison
*Inferred based on structural similarity; †Calculated from molecular formula.
Key Differences and Implications
Substituent Electronic Effects: The target compound’s pyrrole-2-carboxamide with a 4-fluorophenyl group provides a planar aromatic system, favoring interactions with hydrophobic pockets in proteins. The pyrazole analog includes a methyl group that may reduce metabolic oxidation, while its phenyl ring could enhance π-π stacking compared to the target’s fluorophenyl group.
Polarity and Solubility :
- The dihydropyridine-3-carboxamide in contains an oxo group, increasing polarity and aqueous solubility compared to the more hydrophobic fluorophenyl substituent in the target compound.
Structural Rigidity :
- The pyrazole ring in introduces conformational rigidity, which might improve target selectivity but reduce adaptability to dynamic binding sites. The pyrrole core in the target compound offers moderate flexibility.
Patent and Pharmacological Context
Patent applications (–5) highlight the therapeutic interest in triazolo[4,3-a]pyrazine derivatives, particularly as kinase inhibitors or anti-inflammatory agents. For example, describes a pyrazolo[3,4-d]pyrimidine compound with fluorophenyl groups, underscoring the role of fluorine in enhancing bioavailability and target engagement . The target compound’s fluorophenyl-pyrrole design aligns with these trends but lacks direct bioactivity data for conclusive comparison.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
